2-Bromo-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone
Description
2-Bromo-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is a brominated ketone derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and a bromoethanone moiety at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the α-bromo ketone group. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUQSRLDJIVIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231296-40-5 | |
| Record name | 2-bromo-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone typically involves the bromination of 5-(trifluoromethyl)pyridine followed by a reaction with ethanone. One common method involves the use of a palladium-catalyzed α-arylation of a Reformatsky reagent . This reaction is carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and coupling reactions, makes it valuable in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate due to its unique chemical properties. It is particularly noted for:
- Enzyme Inhibition Studies: The compound can interact with biological macromolecules, making it useful for studying enzyme inhibitors and receptor ligands.
- Biological Activity: Derivatives of this compound have shown promising antibacterial and antifungal properties, suggesting potential applications in drug development.
Material Science
In material science, this compound is used in the synthesis of novel materials with specific electronic or photophysical properties. The trifluoromethyl group enhances the stability and lipophilicity of the resulting materials, making them suitable for various applications.
Case Studies
Several studies have highlighted the applications of this compound:
- Palladium-Catalyzed Reactions: Research demonstrates its role as a substrate in palladium-catalyzed α-arylation reactions, contributing to the synthesis of biologically active compounds.
- Agrochemical Development: The compound's derivatives are being explored for their effectiveness in crop protection, showcasing its potential in the agrochemical sector .
- Pharmaceutical Investigations: Studies indicate that compounds similar to this one have shown efficacy against various pathogens, supporting ongoing research into their medicinal properties.
Mechanism of Action
The mechanism by which 2-Bromo-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone exerts its effects involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group can participate in different types of chemical interactions, influencing the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds :
2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 856245-54-0) Structural Difference: Additional chlorine at the pyridine 3-position. Molecular weight increases to 302.48 g/mol compared to the parent compound’s 282.06 g/mol (calculated) .
2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (CAS 1379332-23-6) Structural Difference: Trifluoromethyl group at pyridine 6-position instead of 3. Impact: Positional isomerism may affect solubility and steric interactions. For example, the 6-trifluoromethyl substituent could hinder nucleophilic attack at the adjacent ethanone group due to steric bulk .
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS 886364-50-7) Structural Difference: Bromine is on the pyridine ring (5-position), while the ethanone lacks bromination. Impact: The absence of α-bromoethanone reduces its utility in alkylation reactions but enhances stability. Safety data indicate stringent handling requirements due to brominated pyridine toxicity .
Substituent Type and Functional Group Variations
Key Compounds :
1-(5-Bromo-4-Methylpyridin-2-yl)ethanone (CAS 1413285-68-3) Structural Difference: Methyl group at pyridine 4-position instead of trifluoromethyl.
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS 1111637-74-1) Structural Difference: Fluorine at pyridine 2-position. Impact: Fluorine’s electronegativity enhances ring electron deficiency, possibly improving binding affinity in medicinal chemistry contexts. However, the lack of trifluoromethyl may reduce metabolic resistance .
2-Bromo-1-(6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl)ethanone (MFCD19690831) Structural Difference: Methoxy and imidazolyl substituents. Impact: Introduces hydrogen-bonding capability and basicity, altering solubility and biological activity. Such derivatives are often used in kinase inhibitor synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |
|---|---|---|---|---|---|
| 2-Bromo-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone | - | C8H5BrF3NO | 282.06 (calculated) | 5-CF3, 2-Br-ethanone | Pharmaceutical intermediates |
| 2-Bromo-1-(3-chloro-5-CF3-pyridin-2-yl)ethanone | 856245-54-0 | C8H4BrClF3NO | 302.48 | 3-Cl, 5-CF3, 2-Br-ethanone | Agrochemical synthesis |
| 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone | 886364-50-7 | C7H4BrF3NO | 255.01 | 5-Br-pyridine, 2-CF3-ethanone | Stable intermediates |
| 1-(5-Bromo-4-methylpyridin-2-yl)ethanone | 1413285-68-3 | C8H8BrNO | 214.06 | 4-CH3, 5-Br-pyridine | Lipophilic building blocks |
Biological Activity
2-Bromo-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a trifluoromethyl group attached to a pyridine ring, which influences its reactivity and biological interactions.
- IUPAC Name : 2-bromo-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone
- Molecular Formula : C₈H₅BrF₃NO
- Molecular Weight : 268.03 g/mol
- CAS Number : 231296-40-5
The biological activity of this compound is primarily attributed to its role as a substrate in palladium-catalyzed reactions. Specifically, it participates in the α-arylation of Reformatsky reagents, which can lead to the synthesis of various biologically active compounds. The trifluoromethyl group enhances its electrophilicity, making it a valuable intermediate in organic synthesis and drug development.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Antimicrobial Activity :
- The compound has shown selective activity against Chlamydia species, indicating its potential as a starting point for developing new antimicrobial agents. The presence of the trifluoromethyl group is crucial for this activity, as derivatives lacking this group exhibited no significant effects against Chlamydia .
- Toxicity Studies :
- Pharmacological Potential :
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study evaluated various derivatives of the compound, noting that modifications at specific positions significantly affected antimicrobial activity. For instance, compounds with electron-withdrawing groups showed enhanced effects against Chlamydia .
- Another investigation focused on the synthesis and characterization of related compounds, revealing that structural variations could lead to differing levels of bioactivity and toxicity .
Comparative Analysis
To better understand the significance of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Toxicity Level |
|---|---|---|---|
| 2-Bromo-5-(trifluoromethyl)pyridine | Similar without ethanone group | Moderate | Low |
| 2-Chloro-5-(trifluoromethyl)pyridine | Chlorine instead of bromine | Low | Moderate |
| 2-Iodo-5-(trifluoromethyl)pyridine | Iodine instead of bromine | Low | High |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. Key reagents include:
- Bromination agents : HBr/AcOH or PBr₃ for introducing the bromine atom .
- Solvents : Polar aprotic solvents like DMSO or THF enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution on the pyridine ring .
Critical Parameters : - Temperature: 80–100°C for 12–24 hours.
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the pyridine ring substitution pattern and bromo/trifluoromethyl groups. The trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₈H₅BrF₃NO, calc. 270.94 g/mol) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety protocols and storage conditions are recommended for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood due to volatility .
- Storage : Sealed amber vials at 2–8°C to prevent degradation. Avoid exposure to moisture (hygroscopic) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : SHELXT for phase problem resolution via intrinsic phasing .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. The trifluoromethyl group often exhibits rotational disorder, requiring TLS parameterization .
- Validation : Check R-factor (<5%) and Flack parameter (x ≈ 0) to confirm enantiopurity .
Q. How to address contradictions in reported melting points or reactivity across studies?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Systematic approaches include:
- DSC/TGA : Analyze thermal stability and phase transitions .
- Comparative Reactivity : Test nucleophilic substitution (e.g., with piperidine) under standardized conditions (25°C, DMF). Conflicting results may stem from trace moisture or solvent effects .
Example : A study reported mp = 45–46°C , while another observed 94–95°C for a brominated analog —indicative of polymorphism.
Q. What strategies improve regioselectivity in electrophilic substitutions on the pyridine ring?
- Methodological Answer :
- Directing Groups : The trifluoromethyl group at C5 is meta-directing, favoring substitution at C2 or C4. Use HNO₃/H₂SO₄ for nitration at C4 .
- Protecting Groups : Temporarily protect the ketone with ethylene glycol to avoid side reactions .
Case Study : Bromination at C2 is favored over C6 due to steric hindrance from the trifluoromethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
